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molecular formula C4H8O2S B032665 Methyl 3-mercaptopropionate CAS No. 2935-90-2

Methyl 3-mercaptopropionate

Cat. No. B032665
M. Wt: 120.17 g/mol
InChI Key: LDTLDBDUBGAEDT-UHFFFAOYSA-N
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Patent
US04113707

Procedure details

reacting hydrogen sulfide with methyl acrylate in the presence of an ammonium hydroxide catalyst to give a mixture comprising methyl 3-mercaptopropionate and dimethyl thiodipropionate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[C:2]([O:6][CH3:7])(=[O:5])[CH:3]=[CH2:4]>[OH-].[NH4+]>[SH:1][CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5].[S:1]([CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5])[CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCCC(=O)OC
Name
Type
product
Smiles
S(CCC(=O)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04113707

Procedure details

reacting hydrogen sulfide with methyl acrylate in the presence of an ammonium hydroxide catalyst to give a mixture comprising methyl 3-mercaptopropionate and dimethyl thiodipropionate; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[C:2]([O:6][CH3:7])(=[O:5])[CH:3]=[CH2:4]>[OH-].[NH4+]>[SH:1][CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5].[S:1]([CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5])[CH2:4][CH2:3][C:2]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
SCCC(=O)OC
Name
Type
product
Smiles
S(CCC(=O)OC)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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